Methyl isonicotinate

Descripción general

Descripción

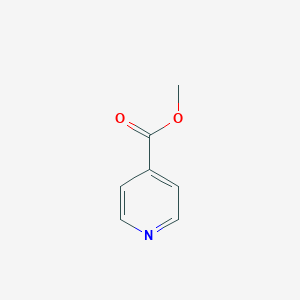

Methyl isonicotinate, also known as methyl pyridine-4-carboxylate, is a chemical compound with the molecular formula C₇H₇NO₂. It is a 4-pyridyl carbonyl compound consisting of a pyridine ring attached to a methyl carboxylate group. This compound is slightly toxic and has an irritating effect on the eyes, skin, and respiratory tract . It is primarily used as a semiochemical in pest management, particularly for thrips .

Métodos De Preparación

Methyl isonicotinate can be synthesized through the esterification of isonicotinic acid with methanol in the presence of sulfuric acid as a catalyst. The reaction mixture is then neutralized with sodium carbonate . The general reaction is as follows:

Isonicotinic acid+MethanolSulfuric acidMethyl isonicotinate+Water

In industrial settings, the production methods are similar but optimized for larger scales, ensuring higher yields and purity.

Análisis De Reacciones Químicas

Thermal Decomposition

Methyl isonicotinate decomposes under high-temperature conditions, producing hazardous byproducts:

Decomposition Pathway:

Conditions and Observations:

Reactivity with Strong Oxidizers and Bases

This compound exhibits incompatibility with reactive agents:

Observed Reactions:

-

With Strong Oxidizers (e.g., H₂O₂, O₃): Potential exothermic reactions, though specific products are undocumented .

-

With Strong Bases: Saponification likely, yielding isonicotinate salts and methanol .

Safety Notes:

Stability Under Standard Conditions

This compound remains stable under ambient storage but degrades under specific stressors:

Stability Profile:

| Factor | Effect |

|---|---|

| Light | No significant degradation observed . |

| Moisture | Hydrolyzes slowly in humid environments . |

| pH | Stable in neutral conditions; hydrolyzes in acidic/alkaline media . |

Synthetic Derivatives and Modifications

Patent literature describes ozonolysis and esterification protocols for related pyridyl carbonyl compounds :

Example Reaction (Ozonolysis):

Aplicaciones Científicas De Investigación

Pest Management

Overview

Methyl isonicotinate is primarily recognized for its role as a semiochemical in pest management, specifically targeting thrips, which are significant agricultural pests. Its efficacy as a non-pheromone attractant has been extensively studied.

Mechanism of Action

Field and laboratory studies have demonstrated that MIN enhances the capture of several thrips species when used in combination with colored sticky traps. The compound influences thrips behavior, increasing their movement and response to traps, thereby improving monitoring and control strategies in greenhouse settings .

Key Findings

- MIN has shown effectiveness against at least 12 thrips species , including major pests like the western flower thrips and onion thrips.

- The addition of MIN can increase trap captures by up to 20 times , depending on environmental conditions and species involved .

- It is incorporated into commercial products such as LUREM-TR and FROC , which are widely used in Europe for pest management .

Medical Applications

Potential Therapeutic Uses

Recent studies have explored the vasodilatory effects of methyl nicotinate (a related compound) in clinical settings. Although not directly about MIN, these findings suggest potential therapeutic avenues for compounds within the same chemical family.

Clinical Studies

- Research involving methyl nicotinate indicated that local application could enhance peripheral blood flow, which may be beneficial for patients with blood collection phobias or difficulties .

- The vasodilatory response observed in patients with generalized social phobia highlights the potential for using these compounds in psychological and physiological treatments .

Chemical Properties and Safety

Toxicity and Safety Profile

this compound is classified as slightly toxic, with an estimated LD50 of 3906 mg/kg in rats, indicating relatively low acute toxicity risk . However, it can cause irritation to the eyes, skin, and respiratory tract, necessitating careful handling during application.

Comparative Efficacy Table

Mecanismo De Acción

The primary mechanism of action of methyl isonicotinate is its influence on the movement of thrips. It increases their walking and take-off behavior, leading to higher capture rates on sticky traps . This makes it an effective tool in pest management strategies.

Comparación Con Compuestos Similares

Methyl isonicotinate has several constitutional isomers, including methyl nicotinate, 2-nitrotoluene, and salicylamide . These compounds have the same molecular formula but differ in the connectivity between atoms, resulting in different chemical properties and applications. This compound is unique in its specific use as a semiochemical for thrips management, which sets it apart from its isomers.

Actividad Biológica

Methyl isonicotinate (MIN), a 4-pyridyl carbonyl compound, has garnered attention for its biological activities, particularly in the fields of pest management and antimicrobial properties. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by its pyridine ring attached to a methyl carboxylate group. Its molecular formula is . The compound has been noted for its slight toxicity, exhibiting irritant effects on the eyes, skin, and respiratory tract, as well as its potential use as a semiochemical in agricultural practices .

Synthesis

The synthesis of this compound typically involves the reaction of isonicotinic acid with methanol in the presence of sulfuric acid and sodium carbonate. This process yields a compound that has been explored for various biological applications, particularly in pest management strategies against thrips .

Antimicrobial Properties

Research indicates that this compound possesses notable antibacterial activity. A study conducted by Bordoloi et al. (2001) evaluated the minimum inhibitory concentration (MIC) of this compound against several bacterial strains. The results demonstrated that MIN exhibited stronger antibacterial properties compared to traditional antibiotics like Isoniazid. The following table summarizes these findings:

| Bacterium | MIC (µg/ml) for this compound | MIC (µg/ml) for Isoniazid |

|---|---|---|

| Bacillus subtilis | 50 | 150 |

| Escherichia coli | 70 | 250 |

| Arthrobacter spp. | 40 | 150 |

| Proteus mirabilis | 40 | 200 |

| Shigella spp. | 60 | 300 |

| Klebsiella spp. | 50 | 250 |

These results suggest that this compound could serve as a promising candidate for developing new antibacterial agents .

Pest Management Applications

This compound has been extensively studied as a non-pheromone semiochemical for thrips management. Field and laboratory studies have shown that it can effectively attract various thrips species, including significant agricultural pests like the western flower thrips and onion thrips. Its application in sticky traps enhances the monitoring and control of these pests in greenhouse environments .

The mechanism by which this compound exerts its biological effects appears to be multifaceted. In antimicrobial applications, it likely disrupts bacterial cell walls or interferes with metabolic processes essential for bacterial survival . In pest management, its effectiveness as a semiochemical may involve olfactory attraction, leading to increased capture rates in traps .

Case Studies and Research Findings

- Antibacterial Efficacy : A study published in PubMed evaluated the synthesis and antibacterial activity of (R)-2-methylheptyl isonicotinate, suggesting that structural variations of isonicotinate derivatives can enhance bioactivity against pathogens like Bacillus subtilis and Escherichia coli .

- Pest Management Trials : Research conducted across multiple countries using wind tunnel and Y-tube olfactometer tests confirmed that this compound significantly increases trap captures of at least twelve thrips species, demonstrating its potential utility in integrated pest management strategies .

Toxicity and Safety Profile

While this compound shows promise in various applications, it is essential to consider its toxicity profile. Studies indicate an estimated LD50 of approximately , categorizing it as having relatively low acute toxicity but still posing risks to sensitive populations . Safety measures should be implemented when handling this compound in agricultural settings.

Q & A

Basic Research Questions

Q. What are the standard laboratory methods for synthesizing methyl isonicotinate, and how are they validated?

this compound is typically synthesized via esterification of isonicotinic acid with methanol under acidic catalysis. Key validation steps include:

- Purity assessment : Using HPLC or GC-MS to confirm absence of unreacted starting materials .

- Structural confirmation : Employing H/C NMR spectroscopy to verify ester bond formation and aromatic proton environments .

- Yield optimization : Adjusting reaction time, temperature, and catalyst concentration (e.g., sulfuric acid) to achieve >90% yield .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- UV-Vis spectroscopy : To analyze electronic transitions in the pyridine ring (e.g., ~260 nm) .

- Mass spectrometry (MS) : For molecular ion confirmation (m/z 137.1 for [M+H]) and fragmentation patterns .

- Reverse-phase HPLC : Using C18 columns with methanol/water mobile phases to assess purity and stability .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Exposure control : Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact, as it may cause irritation .

- Storage : Store in airtight containers at 4°C, away from incompatible materials (e.g., strong oxidizers) to prevent decomposition .

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can researchers optimize the encapsulation efficiency of this compound in cyclodextrin-based delivery systems for agricultural applications?

- Molar ratio optimization : Test varying ratios of this compound to α-cyclodextrin (e.g., 1:1 to 1:3) to maximize inclusion complex formation .

- Release kinetics : Use Franz diffusion cells to simulate field conditions and model release profiles via Higuchi or Korsmeyer-Peppas equations .

- Bioassay validation : Conduct field trials with thrips populations to compare attraction rates between free and encapsulated formulations .

Q. What experimental strategies resolve contradictions in reported environmental degradation rates of this compound?

- Controlled degradation studies : Compare hydrolysis rates under standardized pH, temperature, and UV light conditions to isolate variable impacts .

- Meta-analysis frameworks : Apply PRISMA guidelines to systematically evaluate existing studies, accounting for methodological differences (e.g., OECD vs. EPA test protocols) .

- Advanced analytics : Use LC-QTOF-MS to identify degradation products (e.g., isonicotinic acid) and quantify pathways .

Q. How can researchers design ecotoxicological studies to assess this compound’s impact on non-target soil organisms?

- Model organisms : Use Eisenia fetida (earthworms) or Folsomia candida (springtails) for acute toxicity assays (LC/EC) .

- Chronic exposure protocols : Monitor biomarkers (e.g., glutathione-S-transferase activity) over 28-day periods to evaluate sublethal effects .

- Soil mobility analysis : Conduct column leaching experiments with varying organic matter content to predict environmental persistence .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound bioassays?

- Probit analysis : Fit dose-mortality curves using maximum likelihood estimation (e.g., EPA PoloPlus software) .

- ANOVA with post-hoc tests : Compare means across treatment groups (e.g., Tukey’s HSD for multiple comparisons) .

- Multivariate regression : Account for confounding variables (e.g., temperature, humidity) in field trial data .

Q. Methodological Frameworks

Q. How should researchers structure a PICOT question for studies on this compound’s efficacy as a pest attractant?

- Population (P) : Target pest species (e.g., Thrips palmi).

- Intervention (I) : this compound-loaded microcapsules.

- Comparison (C) : Conventional pheromone traps.

- Outcome (O) : Attraction rate (insects trapped/hour).

- Time (T) : 4-week field trial. Example: "In Thrips palmi (P), does this compound microcapsules (I) compared to pheromone traps (C) improve attraction rates (O) over 4 weeks (T)?" .

Q. What are best practices for reporting this compound research in compliance with journal guidelines?

- Data transparency : Include raw datasets (e.g., NMR spectra, HPLC chromatograms) as supplementary materials .

- Ethical reporting : Adhere to ARRIVE guidelines for animal studies and declare conflict of interest .

- Structured abstracts : Follow IMRAD format, emphasizing novelty (e.g., "First cyclodextrin-based formulation for thrips control") .

Q. Data Interpretation and Validation

Q. How can researchers address variability in this compound’s bioactivity across different experimental replicates?

Propiedades

IUPAC Name |

methyl pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c1-10-7(9)6-2-4-8-5-3-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLXYLDUSSBULGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9062433 | |

| Record name | Methyl isonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; mp = 7-9 deg C; [Alfa Aesar MSDS] | |

| Record name | Methyl isonicotinate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20839 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.27 [mmHg] | |

| Record name | Methyl isonicotinate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20839 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2459-09-8 | |

| Record name | Methyl isonicotinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2459-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl isonicotinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002459098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl isonicotinate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18257 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Pyridinecarboxylic acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl isonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl isonicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.770 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CARBOMETHOXYPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AH74GPR4IK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.